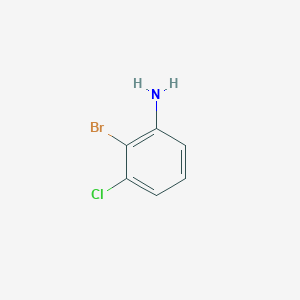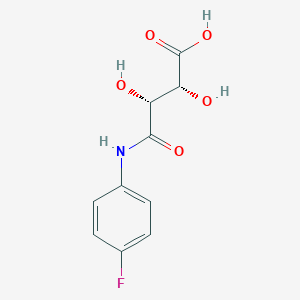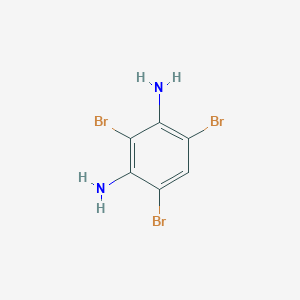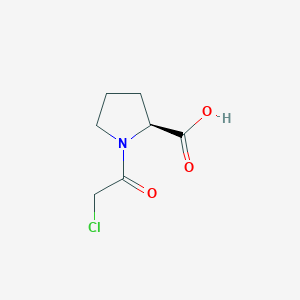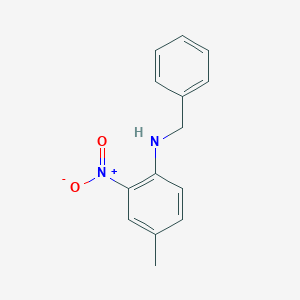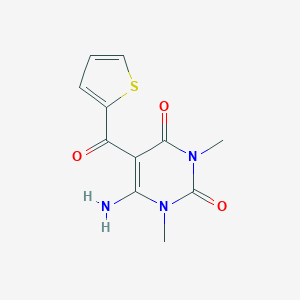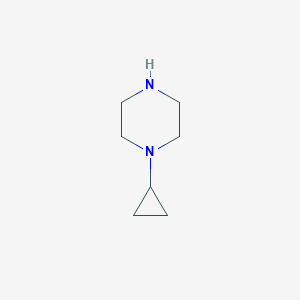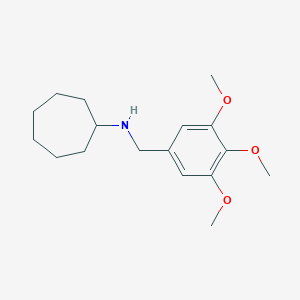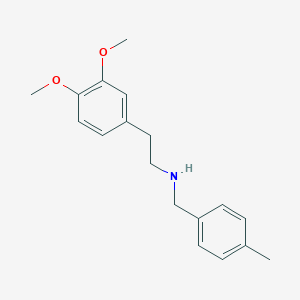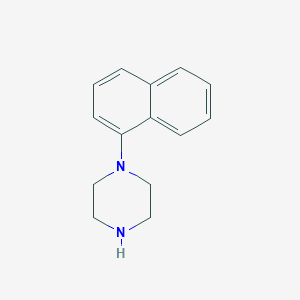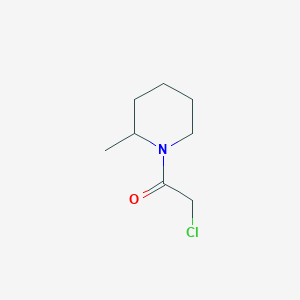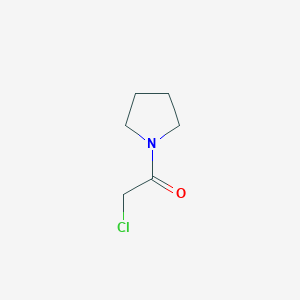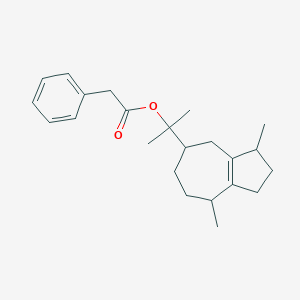
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that is derived from natural sources and has been studied extensively for its biological effects.
Wirkmechanismus
The mechanism of action of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It also has an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Biochemische Und Physiologische Effekte
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to have an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate in lab experiments include its potential therapeutic properties and its ability to modulate the activity of immune cells and neurotransmitters. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic properties.
Zukünftige Richtungen
There are several future directions for research on 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, further research is needed to understand its potential side effects and toxicity.
Synthesemethoden
The synthesis of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate involves the condensation of 3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-amine with phenylacetic acid followed by esterification with isobutylene. The reaction is carried out under controlled conditions and yields a pure product that can be used for further research.
Wissenschaftliche Forschungsanwendungen
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
14166-03-1 |
|---|---|
Produktname |
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate |
Molekularformel |
C23H35O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-16-10-12-19(15-21-17(2)11-13-20(16)21)23(3,4)25-22(24)14-18-8-6-5-7-9-18/h5-9,16-17,19H,10-15H2,1-4H3 |
InChI-Schlüssel |
UTINEQJTEXCBGS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
14166-03-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



